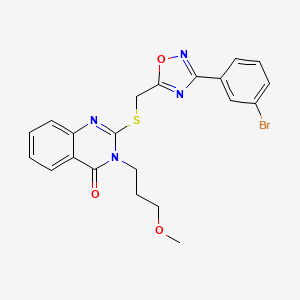

2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxypropyl)quinazolin-4(3H)-one

描述

The compound 2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxypropyl)quinazolin-4(3H)-one is a heterocyclic molecule featuring a quinazolin-4(3H)-one core modified with a 1,2,4-oxadiazole ring, a 3-bromophenyl substituent, and a 3-methoxypropyl side chain. Key structural attributes include:

- Quinazolinone core: Known for pharmacological relevance in kinase inhibition and antimicrobial activity.

- 1,2,4-Oxadiazole ring: Enhances metabolic stability and electronic properties due to its aromatic nitrogen-oxygen system .

- 3-Methoxypropyl substituent: Likely improves solubility compared to non-polar alkyl or aromatic groups.

属性

IUPAC Name |

2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-methoxypropyl)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN4O3S/c1-28-11-5-10-26-20(27)16-8-2-3-9-17(16)23-21(26)30-13-18-24-19(25-29-18)14-6-4-7-15(22)12-14/h2-4,6-9,12H,5,10-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBHQTAAGOQFFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxypropyl)quinazolin-4(3H)-one is a novel derivative of quinazolinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a quinazolin-4(3H)-one core structure, which is known for its ability to interact with various biological targets. The synthesis typically involves the reaction of 3-bromophenyl and oxadiazole derivatives with quinazolinone frameworks, leading to the formation of this complex molecule.

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting the proliferation of cancer cells. For instance:

- Cytotoxicity : Research indicates that similar quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HT-29 (colon cancer), and PC3 (prostate cancer) with IC50 values ranging from 10 µM to 12 µM .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the EGFR pathway. Quinazolinones have been shown to bind effectively to the active sites of these receptors, disrupting their function .

Antimicrobial Activity

This compound also exhibits antimicrobial properties against a range of pathogens:

- Bacterial Inhibition : Studies have demonstrated that quinazolinone derivatives can inhibit both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown effectiveness against strains like Escherichia coli and Staphylococcus aureus .

- Fungal Activity : Some quinazolinones have been evaluated for antifungal activities against common pathogens such as Candida albicans and Aspergillus niger, indicating a broad spectrum of antimicrobial efficacy .

Anti-inflammatory Effects

Quinazolinones are also recognized for their anti-inflammatory properties:

- Inhibition of Inflammatory Pathways : Compounds similar to the one discussed have been found to outperform standard anti-inflammatory drugs like indomethacin in experimental models, suggesting their potential as novel anti-inflammatory agents .

Comparative Table of Biological Activities

Case Studies

- Anticancer Study : A study on a series of quinazolinones demonstrated that modifications at specific positions significantly enhanced cytotoxicity against resistant cancer cell lines. The findings suggest that structural variations can lead to improved pharmacological profiles .

- Antimicrobial Evaluation : Research involving various quinazolinone derivatives indicated effective inhibition against multiple bacterial strains, supporting their potential use in treating infections caused by resistant bacteria .

科学研究应用

Antimicrobial Activity

Research has demonstrated that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural motifs are effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Strong antibacterial activity | |

| Escherichia coli | Moderate antibacterial activity | |

| Candida albicans | Antifungal activity |

In vitro tests have indicated that the presence of halogenated phenyl groups enhances the antimicrobial efficacy of these compounds.

Anticancer Potential

The anticancer properties of quinazolinone derivatives are well-documented. The compound in focus has shown promise in inhibiting cancer cell proliferation in several studies. For example:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell survival.

| Cancer Cell Line | Effect on Cell Viability | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 70% reduction in viability | |

| HeLa (cervical cancer) | 65% reduction in viability |

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Anti-inflammatory Properties

Quinazolinone derivatives have been explored for their anti-inflammatory effects. The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of various quinazolinone derivatives against clinical isolates. The results indicated that compounds with similar structures to the target compound showed promising results against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .

- Anticancer Activity Assessment : Another study investigated the effects of quinazolinone derivatives on cancer cell lines. The findings revealed significant cytotoxic effects on MCF-7 and HeLa cells, suggesting that modifications to the quinazolinone structure can enhance anticancer activity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Variations

5-[2-(3-Bromophenyl)-1,3-Benzoxazol-5-yl]-4-(4-Methylphenyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione ()

- Core structure: Benzoxazole-triazole-thione hybrid vs. quinazolinone-oxadiazole.

- Key differences :

- Spectroscopic data :

2-(1-(5H-[1,2,4]Triazino[5,6-b]Indol-3-yl)-3-(4-Bromophenyl)-1H-Pyrazol-5-yl)-(6,6-Dimethyl-6,7-Dihydro-1H-Indol-4(5H)-One ()

- Core structure: Triazino-indole-pyrazole vs. quinazolinone-oxadiazole.

- Key differences :

- Bromine at the 4-position on phenyl may alter electronic effects compared to the 3-bromophenyl group in the target compound.

- The indole-dihydroindolone system introduces rigidity, contrasting with the flexible methoxypropyl chain in the target.

Substituent-Driven Property Modifications

3-(2-Bromophenyl)-4-Phenyl-5-((3-Phenylpropyl)Thio)-4H-1,2,4-Triazole ()

- Structure : Bromophenyl-triazole with a phenylpropylthio group.

- Key comparisons :

Oxadiazole Derivatives with Cyclopropyl and Methoxy Groups ()

Implications of Substituent Variations

- 3-Bromophenyl vs. 4-Bromophenyl : Positional isomerism affects steric interactions and electronic distribution in binding pockets.

- Methoxypropyl vs. Thiophenemethyl () : Methoxypropyl likely enhances aqueous solubility, whereas thiophene may improve aromatic stacking.

- Oxadiazole vs. Triazole : Oxadiazoles offer greater metabolic resistance due to reduced enzymatic recognition compared to triazoles .

常见问题

Q. What are the key synthetic strategies for constructing the quinazolinone-oxadiazole hybrid core in this compound?

- Methodological Answer : The synthesis involves multi-step reactions:

Oxadiazole ring formation : Condensation of hydrazides with carboxylic acid derivatives (e.g., using phosphorus oxychloride as a cyclizing agent) .

Quinazolinone core assembly : Cyclization of anthranilic acid derivatives with urea or thiourea under reflux conditions .

Coupling of moieties : Thioether linkage between the oxadiazole methyl group and quinazolinone sulfur atom via nucleophilic substitution, often requiring anhydrous solvents like DMF and catalysts such as K₂CO₃ .

Example protocol: Microwave-assisted synthesis can reduce reaction times by 40–60% compared to conventional heating .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxypropyl chain at N3) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₂₁H₁₉BrN₄O₃S, MW 471.31) .

- Elemental analysis : Validate bromine (Br) and sulfur (S) content .

- X-ray crystallography : Resolve stereochemical ambiguities in the oxadiazole-quinazolinone junction (if crystals are obtainable) .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of oxadiazole ring formation?

- Methodological Answer : Microwave irradiation enhances reaction kinetics by enabling rapid, uniform heating. For oxadiazole synthesis:

- Optimized conditions : 150–200 W power, 80–100°C, 10–20 minutes in polar solvents (e.g., ethanol) .

- Yield improvement : Reported increases from 65% (conventional) to 85–90% (microwave) for analogous oxadiazoles .

- Purity : Reduced side products due to shorter reaction times .

Q. What strategies resolve low yields in the coupling of oxadiazole and quinazolinone moieties?

- Methodological Answer : Address steric hindrance and solubility issues:

- Solvent optimization : Use DMSO or DMF to enhance solubility of bulky intermediates .

- Catalyst screening : Test Pd(OAc)₂ or CuI for thioether bond formation .

- Temperature gradients : Stepwise heating (50°C → 100°C) to prevent premature decomposition .

- Protecting groups : Temporarily block reactive sites (e.g., methoxypropyl chain) during coupling .

Q. How do structural modifications (e.g., bromine substitution) impact biological activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies :

- Bromine role : Enhances lipophilicity and target binding (e.g., kinase inhibition) but may reduce solubility .

- Methoxypropyl chain : Increases metabolic stability compared to shorter alkyl chains .

- Comparative assays : Test analogs (e.g., 3-fluorophenyl vs. 3-bromophenyl) in enzyme inhibition assays (IC₅₀ values) .

Example data:

| Substituent | IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|

| 3-Bromophenyl | 0.12 | 0.8 |

| 3-Fluorophenyl | 0.25 | 1.5 |

Q. How to address discrepancies in biological activity data across studies?

- Methodological Answer : Resolve inconsistencies via:

- Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times .

- Control experiments : Include reference compounds (e.g., doxorubicin for anticancer assays) .

- Meta-analysis : Compare data across studies with similar substituents (e.g., triazole vs. oxadiazole derivatives) .

Data Contradiction Analysis

Q. Why do solubility predictions conflict with experimental results for this compound?

- Methodological Answer : Computational models often underestimate the impact of crystallinity and polymorphic forms:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。